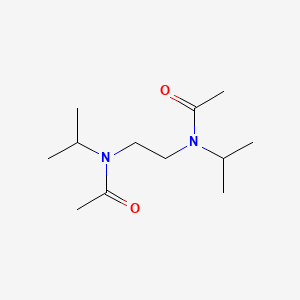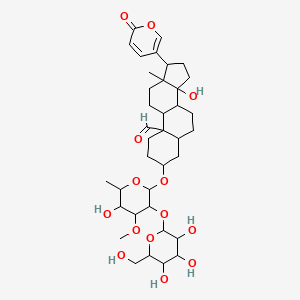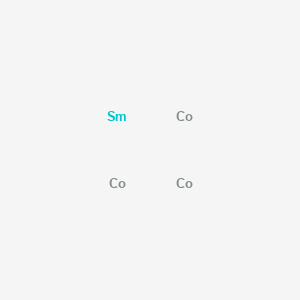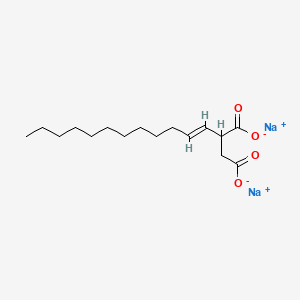
Disodium dodecenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium dodecenylsuccinate is a chemical compound that belongs to the class of sulfosuccinates. It is a disodium salt of dodecenylsuccinic acid, which is derived from succinic acid. This compound is commonly used in various industrial and cosmetic applications due to its anti-corrosive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium dodecenylsuccinate is synthesized through the esterification of dodecenylsuccinic acid with sodium hydroxide. The reaction typically involves heating dodecenylsuccinic acid with an excess of sodium hydroxide under controlled conditions to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Disodium dodecenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is widely used in the cosmetic industry for its anti-corrosive properties and as an ingredient in personal care products
Wirkmechanismus
The mechanism of action of disodium dodecenylsuccinate involves its ability to reduce surface tension and enhance the incorporation of water and fat. This property makes it an effective surfactant and emulsifier. The compound interacts with molecular targets such as cell membranes, altering their permeability and facilitating the delivery of active ingredients .
Vergleich Mit ähnlichen Verbindungen
Disodium dodecenylsuccinate can be compared with other similar compounds such as:
- Disodium laureth sulfosuccinate
- Disodium cocoamphodiacetate
- Disodium oleamido MEA-sulfosuccinate
These compounds share similar surfactant and emulsifying properties but differ in their specific chemical structures and applications. This compound is unique due to its specific dodecenyl group, which imparts distinct properties and applications .
Eigenschaften
CAS-Nummer |
57195-26-3 |
|---|---|
Molekularformel |
C16H26Na2O4 |
Molekulargewicht |
328.35 g/mol |
IUPAC-Name |
disodium;2-[(E)-dodec-1-enyl]butanedioate |
InChI |
InChI=1S/C16H28O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b12-11+;; |
InChI-Schlüssel |
UOBFGRVCPMFAPP-YHPRVSEPSA-L |
Isomerische SMILES |
CCCCCCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




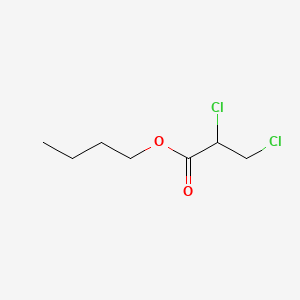
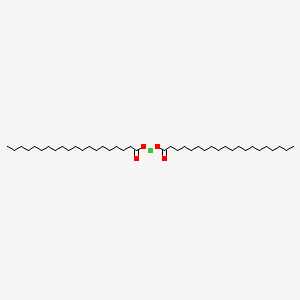
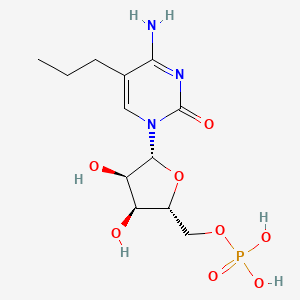


![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)
![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)

